![molecular formula C12H13NO2S B062800 methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate CAS No. 175137-41-4](/img/structure/B62800.png)
methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate
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Overview
Description
Scientific Research Applications
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives, including our compound of interest, have been studied for their potential anticancer properties. They are part of a class of biologically active compounds that have shown promise in inhibiting the growth of cancer cells. The structural flexibility of thiophene allows for the synthesis of numerous analogs that can be optimized for better efficacy and reduced toxicity .
Organic Electronics: Semiconductors
The thiophene moiety is integral to the development of organic semiconductors. These materials are used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The electronic properties of thiophene derivatives can be finely tuned, making them suitable for various applications in electronic devices .
Material Science: Corrosion Inhibitors
In industrial chemistry, thiophene derivatives serve as corrosion inhibitors. They protect metals and alloys from corrosive processes, which is crucial in extending the life of machinery and structures. The effectiveness of these compounds is attributed to their ability to form stable films on metal surfaces .
Pharmacology: Anti-inflammatory and Antimicrobial Effects
Thiophene derivatives exhibit significant anti-inflammatory and antimicrobial effects. These properties make them valuable in the development of new pharmaceuticals to treat infections and inflammatory conditions. The compound could be a precursor or a lead compound in drug discovery efforts .
Anesthetic Agents: Dental Anesthesia
Some thiophene derivatives are used as anesthetics, particularly in dental procedures. For example, articaine, which contains a thiophene ring, is a widely used local anesthetic in Europe. It acts as a voltage-gated sodium channel blocker, providing pain relief during dental treatments .
Synthetic Chemistry: Heterocyclization Reactions
Thiophene derivatives are synthesized through various heterocyclization reactions, such as the Gewald, Paal–Knorr, and Hinsberg syntheses. These reactions are fundamental in creating aminothiophene derivatives and other complex molecules that have applications across different fields of chemistry .
Future Directions
Mechanism of Action
Target of Action
Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarboxylate, also known as Pyrrothiogatain, primarily targets the GATA family proteins . These proteins play a crucial role in cell differentiation and development .
Mode of Action
Pyrrothiogatain interacts with its targets by inhibiting the DNA-binding activity of GATA3 and other members of the GATA family . This interaction results in the suppression of Th2 cell differentiation, without impairing Th1 cell differentiation .
Biochemical Pathways
The compound affects the biochemical pathways related to cell differentiation . By inhibiting the interaction between GATA3 and SOX4, it significantly suppresses Th2 cell differentiation . This action can lead to downstream effects on immune response, particularly in conditions where Th2 cells play a significant role.
Result of Action
The primary molecular effect of Pyrrothiogatain’s action is the inhibition of the expression and production of Th2 cytokines . This inhibition results from the compound’s suppression of Th2 cell differentiation . On a cellular level, this can lead to a shift in the immune response, potentially benefiting conditions where a Th2 response is detrimental.
properties
IUPAC Name |
methyl 3-(2,5-dimethylpyrrol-1-yl)thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-8-4-5-9(2)13(8)10-6-7-16-11(10)12(14)15-3/h4-7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGHJQWNKOAJIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380608 |
Source
|
Record name | Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate | |
CAS RN |
175137-41-4 |
Source
|
Record name | Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175137-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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